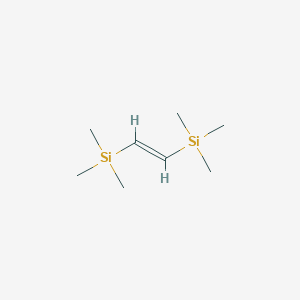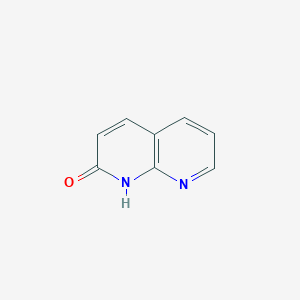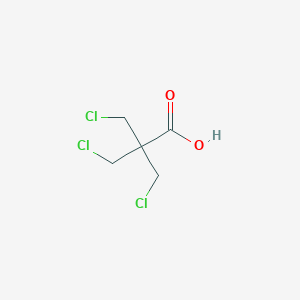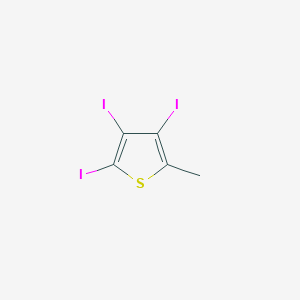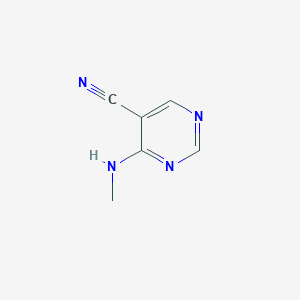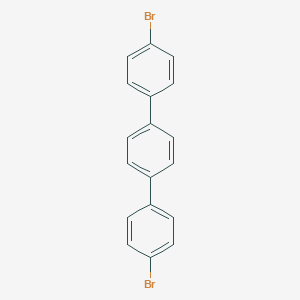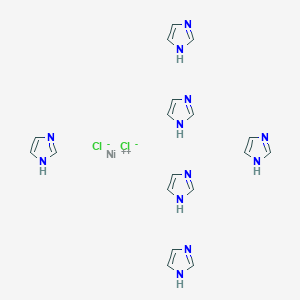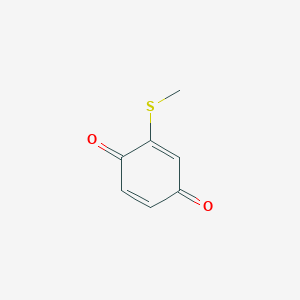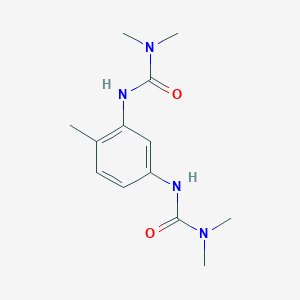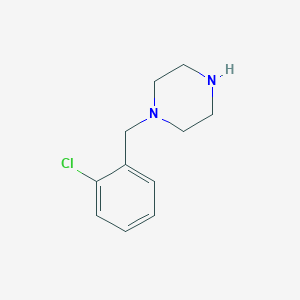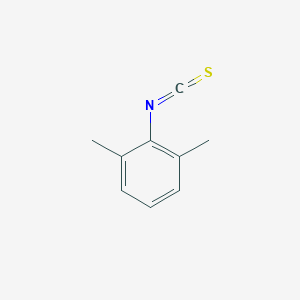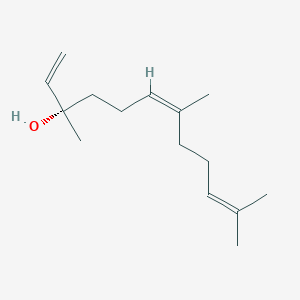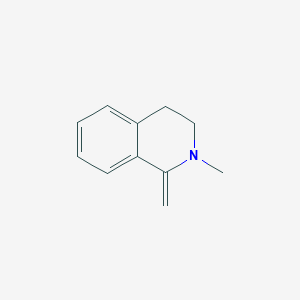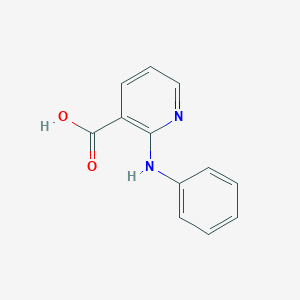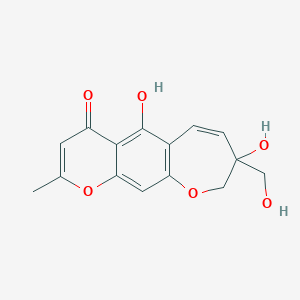
聚乙二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the overall process .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学研究应用
电氧化研究
- 乙二醇的电氧化:PtRu 电极显示电流-电位曲线向更负电位方向移动,表明 Ru 对 Pt 的促进作用。这项研究发现 CO2、乙醇酸和可能是草酸作为电氧化的产物,表明在能量转换过程和材料科学中的应用 (Lima 等人,2003).
生物医学应用
- 癌症治疗的药物递送:与传统方法相比,与紫杉醇等药物偶联并用聚乙二醇功能化的 SWNT 在小鼠中表现出增强的肿瘤抑制,突出了在靶向癌症治疗中的潜力 (Liu 等人,2008).
绿色化学
- 绿色反应介质:聚乙二醇 (PEG) 在化学反应工程中提供环保的解决方案。它可用作化学反应中的溶剂、替代相转移催化剂,以及在酶催化等应用中 (Chen 等人,2005).
能源和环境应用
- 光催化制氢:通过溶胶-凝胶法合成的 PEG 改性 TiO2 光催化剂显示出增强的光催化活性,表明在可再生能源应用中的潜力 (Sun 等人,2008).
- CO2 分离技术:用 PTMEG 制造的用于从 H2、N2 和 CH4 等气体中分离 CO2 的共混膜在环境技术中显示出显着的潜力 (Rabiee 等人,2015).
纳米技术
- 纳米粒子合成和表征:Pt 纳米粒子因其独特的表面积和催化性能而被探索用于各种应用。它们在纳米医学中具有重要意义,表现出抗菌、抗氧化和抗癌特性 (Jeyaraj 等人,2019).
生物传感器的创新材料
- 生物传感器构建:带有侧氨基的聚噻吩-g-聚(乙二醇)被用作生物传感器的基质,在检测酚类化合物方面显示出潜力,表明在医学诊断和环境监测中具有更广泛的应用 (Akbulut 等人,2015).
安全和危害
未来方向
属性
CAS 编号 |
18836-12-9 |
|---|---|
产品名称 |
Ptaeroglycol |
分子式 |
C15H14O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
5,8-dihydroxy-8-(hydroxymethyl)-2-methyl-9H-pyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O6/c1-8-4-10(17)13-12(21-8)5-11-9(14(13)18)2-3-15(19,6-16)7-20-11/h2-5,16,18-19H,6-7H2,1H3 |
InChI 键 |
IVVDHMXDSFGHMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |
规范 SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



